molecular formula C21H21N3O4 B14877748 N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B14877748
M. Wt: 379.4 g/mol
InChI Key: SMTZDMXLCBDBPG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)17-9-11-21(26)24(23-17)13-20(25)22-16-8-10-18(27-2)19(12-16)28-3/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

SMTZDMXLCBDBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

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